6-Chloro-4-(methylamino)nicotinaldehyde

Übersicht

Beschreibung

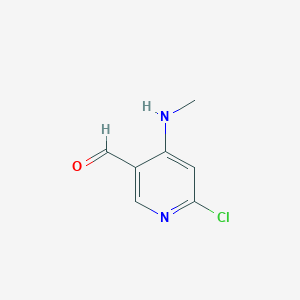

6-Chloro-4-(methylamino)nicotinaldehyde is a chemical compound with the molecular formula C7H7ClN2O. It is a derivative of nicotinaldehyde, featuring a chlorine atom at the 6th position and a methylamino group at the 4th position on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(methylamino)nicotinaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 6-chloronicotinaldehyde.

Amination: The 6-chloronicotinaldehyde undergoes a nucleophilic substitution reaction with methylamine to introduce the methylamino group at the 4th position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-4-(methylamino)nicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like methylamine or thiols in the presence of a base.

Major Products

Oxidation: 6-Chloro-4-(methylamino)nicotinic acid.

Reduction: 6-Chloro-4-(methylamino)nicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Chloro-4-(methylamino)nicotinaldehyde is utilized in several scientific research areas:

Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Research into its potential pharmacological properties, including its role as an intermediate in drug synthesis.

Industry: Used in the development of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 6-Chloro-4-(methylamino)nicotinaldehyde is not extensively studied. its effects are likely mediated through interactions with specific enzymes or receptors due to its structural similarity to other bioactive nicotinaldehyde derivatives. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Chloronicotinaldehyde: Lacks the methylamino group.

4-(Methylamino)nicotinaldehyde: Lacks the chlorine atom.

6-Chloro-4-aminonicotinaldehyde: Has an amino group instead of a methylamino group.

Uniqueness

6-Chloro-4-(methylamino)nicotinaldehyde is unique due to the presence of both the chlorine atom and the methylamino group, which can influence its reactivity and interactions with biological targets. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs .

Biologische Aktivität

6-Chloro-4-(methylamino)nicotinaldehyde (CAS No. 449811-29-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities and utility as a precursor for synthesizing various heterocyclic compounds. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that derivatives of this compound can inhibit specific enzymes, including NADP-dependent oxidoreductases, which are crucial in metabolic pathways. This inhibition may lead to therapeutic effects in conditions such as cancer and infectious diseases .

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds synthesized from this precursor have demonstrated moderate activity against Mycobacterium tuberculosis, suggesting potential applications in anti-tuberculosis therapy.

| Microorganism | Activity | MIC (μg/mL) |

|---|---|---|

| Mycobacterium tuberculosis | Moderate | 50 |

| Staphylococcus aureus | Moderate | 30 |

| Escherichia coli | Weak | >100 |

Antileukemic Effects

Research has also indicated that certain derivatives possess antileukemic properties. For example, compounds derived from this compound were evaluated for their effects on leukemia cell lines, showing significant cytotoxicity.

Case Studies

- Synthesis and Evaluation of Derivatives : A study synthesized several derivatives from this compound and evaluated their biological activities. The results indicated that modifications at the nitrogen atom significantly enhanced the antitubercular activity compared to the parent compound.

- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to various targets, providing insights into their mechanisms of action. These studies revealed that certain derivatives exhibit strong interactions with active sites of enzymes involved in disease pathways .

Safety and Toxicology

While the biological activities are promising, safety considerations are essential. The compound has been classified under various categories concerning skin corrosion/irritation and eye damage . Long-term exposure studies suggest that chronic effects are minimal; however, caution is advised during handling due to potential irritants.

Future Directions

Further research is warranted to explore:

- The synthesis of novel derivatives with enhanced biological activity.

- Comprehensive in vivo studies to evaluate the therapeutic potential against specific diseases.

- Investigation into the compound's pharmacokinetics and pharmacodynamics.

Eigenschaften

IUPAC Name |

6-chloro-4-(methylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-9-6-2-7(8)10-3-5(6)4-11/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFYJXMMAXTGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634039 | |

| Record name | 6-Chloro-4-(methylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449811-29-4 | |

| Record name | 6-Chloro-4-(methylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.